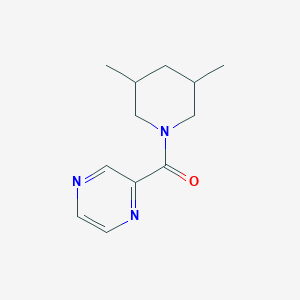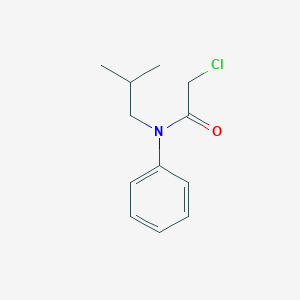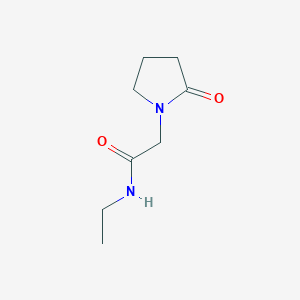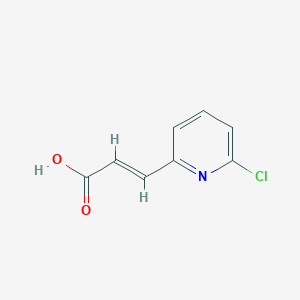![molecular formula C10H12ClNO4S B7459820 2-[(2-Chlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459820.png)
2-[(2-Chlorophenyl)methylsulfonyl-methylamino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Chlorophenyl)methylsulfonyl-methylamino]acetic acid, also known as tolperisone, is a muscle relaxant drug that is used to treat various conditions such as muscle spasms, stiffness, and pain. It is a member of the class of drugs known as centrally acting muscle relaxants. Tolperisone was first synthesized in the 1960s and has since been extensively studied for its therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of 2-[(2-Chlorophenyl)methylsulfonyl-methylamino]acetic acid is not fully understood. It is believed to work by blocking the influx of calcium ions into muscle cells, which leads to muscle relaxation. Tolperisone also has a direct effect on the central nervous system, which further enhances its muscle relaxant properties.
Biochemical and Physiological Effects
Tolperisone has been shown to have various biochemical and physiological effects. It has been found to reduce muscle tone and spasticity, which leads to improved mobility and function. Tolperisone also has a sedative effect, which can help to reduce anxiety and promote relaxation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tolperisone has several advantages for use in lab experiments. It has a good safety profile and is well-tolerated by animals. It is also readily available and relatively inexpensive. However, there are some limitations to its use. Tolperisone has a short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels. It also has a narrow therapeutic window, which means that it may be difficult to achieve optimal therapeutic effects without causing side effects.
Direcciones Futuras
There are several future directions for research on 2-[(2-Chlorophenyl)methylsulfonyl-methylamino]acetic acid. One area of interest is the development of new formulations that can improve its pharmacokinetic properties. Another area of interest is the investigation of its potential use in the treatment of other conditions such as chronic pain and spasticity associated with spinal cord injury. Additionally, there is a need for further studies to elucidate the exact mechanism of action of 2-[(2-Chlorophenyl)methylsulfonyl-methylamino]acetic acid and its effects on the central nervous system.
Métodos De Síntesis
Tolperisone can be synthesized using various methods. One of the most common methods involves the reaction of 2-chlorobenzyl chloride with methylsulfinylmethane in the presence of a base such as sodium hydroxide. The resulting product is then reacted with methylamine to form 2-[(2-Chlorophenyl)methylsulfonyl-methylamino]acetic acid.
Aplicaciones Científicas De Investigación
Tolperisone has been extensively studied for its therapeutic properties. It has been found to be effective in treating various conditions such as muscle spasms, stiffness, and pain. It is also used in the treatment of neurological disorders such as multiple sclerosis and cerebral palsy. Tolperisone has been shown to have a good safety profile and is well-tolerated by patients.
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)methylsulfonyl-methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c1-12(6-10(13)14)17(15,16)7-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMESEWYSCBDNIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)CC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorophenyl)methylsulfonyl-methylamino]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Fluorophenyl)methylsulfanyl]-5-methyl-4-prop-2-enyl-1,2,4-triazole](/img/structure/B7459746.png)

![N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide](/img/structure/B7459760.png)



![2-[(2,6-Dichlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459804.png)
![N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide](/img/structure/B7459805.png)





![[1-(4-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7459841.png)